molecular formula C22H26N2O3 B2448730 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 941911-52-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No.: B2448730
CAS No.: 941911-52-0
M. Wt: 366.461
InChI Key: LWXFGEGINPYUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Uniqueness

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the benzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

IUPAC Name

3-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)11-12-24-20-9-8-18(13-16(20)7-10-21(24)25)23-22(26)17-5-4-6-19(14-17)27-3/h4-6,8-9,13-15H,7,10-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXFGEGINPYUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.